N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
CAS No.:
Cat. No.: VC17556366
Molecular Formula: C14H18N4O
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N4O |
|---|---|
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | N-tert-butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
| Standard InChI | InChI=1S/C14H18N4O/c1-14(2,3)18-13(19)9-6-15-12-11(9)17-10(7-16-12)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16)(H,18,19) |
| Standard InChI Key | JSYKOECACCYUPA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrrolo[2,3-b]pyrazine scaffold, a fused bicyclic system comprising a pyrrole ring (five-membered, one nitrogen) and a pyrazine ring (six-membered, two nitrogens). Key substituents include:
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Cyclopropyl group at position 2: Introduces steric strain and metabolic stability .
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tert-Butyl carboxamide at position 7: Enhances lipophilicity and modulates solubility.
The IUPAC name, N-tert-butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, reflects these substitutions.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₄O | |
| Molecular Weight | 258.32 g/mol | |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CNC2=NC=C(N=C12)C3CC3 | |
| PubChem CID | 44192809 |
Synthesis and Structural Modification
Synthetic Routes
The synthesis of N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves multi-step protocols:
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Core Formation: Construction of the pyrrolopyrazine scaffold via cyclization reactions, such as Buchwald-Hartwig amination or palladium-catalyzed coupling .
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Cyclopropanation: Introduction of the cyclopropyl group using reagents like diethylzinc and diiodomethane under controlled conditions.
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Carboxamide Attachment: Reaction of the pyrrolopyrazine carboxylic acid with tert-butylamine using coupling agents (e.g., HATU or EDC) .
Structural Analogs and Derivatives
Patent JP2013529204A highlights derivatives of pyrrolo[2,3-b]pyrazine-7-carboxamides as inhibitors of Janus kinase (JAK) and spleen tyrosine kinase (SYK), enzymes implicated in inflammatory and autoimmune diseases . For example:
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2-Cyclopropyl-N-[(1s)-1-cyclopropyl-2-hydroxy-2-methylpropyl]-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (LSQSSSVSEBTVHS-AWEZNQCLSA-N) shows nanomolar inhibition of JAK2 .
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2-Cyclopropyl-N-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (HJUGTIXMQHUMKG-UHFFFAOYSA-N) demonstrates improved metabolic stability due to the tert-butyl group .
| Compound (InChIKey) | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| LSQSSSVSEBTVHS-AWEZNQCLSA-N | JAK2 | 12 | |
| HJUGTIXMQHUMKG-UHFFFAOYSA-N | SYK | 8.5 |
Therapeutic Implications
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Autoimmune Diseases: SYK inhibitors are explored for rheumatoid arthritis and lupus .
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Oncology: JAK2 inhibitors show promise in myeloproliferative neoplasms .
Future Research Directions
Optimization Strategies
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Bioisosteric Replacement: Substituting the cyclopropyl group with spirocyclic or fluorinated moieties to improve potency .
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Prodrug Development: Incorporating hydrolyzable esters to enhance oral bioavailability.
Target Expansion
Beyond JAK/SYK inhibition, the pyrrolopyrazine scaffold may target:
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